molecular formula C7H13F2NO B2896073 1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol CAS No. 2470438-16-3

1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol

Cat. No.: B2896073
CAS No.: 2470438-16-3
M. Wt: 165.184
InChI Key: FQSTVLMTPTWRGM-UHFFFAOYSA-N
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Description

1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H13F2NO It is characterized by the presence of a cyclobutanol ring substituted with an amino group and two fluorine atoms on the propyl side chain

Preparation Methods

The synthesis of 1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclobutanol ring: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amine source is introduced to the cyclobutanol ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups can influence its binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular components.

Comparison with Similar Compounds

1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol can be compared with similar compounds such as:

    1-(2-Amino-3-fluoropropyl)cyclobutan-1-ol: This compound has only one fluorine atom, which may affect its reactivity and biological activity.

    1-(2-Amino-3,3-dichloropropyl)cyclobutan-1-ol: The presence of chlorine atoms instead of fluorine can lead to different chemical properties and applications.

    1-(2-Amino-3,3-difluoropropyl)cyclopentanol: The larger cyclopentanol ring may influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluorine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-amino-3,3-difluoropropyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-6(9)5(10)4-7(11)2-1-3-7/h5-6,11H,1-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSTVLMTPTWRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(C(F)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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